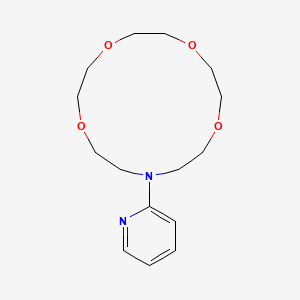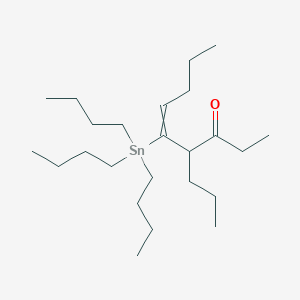
4-Propyl-5-(tributylstannyl)non-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-5-(tributylstannyl)non-5-en-3-one is an organotin compound with the molecular formula C24H48OSn It is a derivative of nonenone, where a tributylstannyl group is attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-5-(tributylstannyl)non-5-en-3-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable nonenone precursor.
Stannylation Reaction: The nonenone undergoes a stannylation reaction where a tributylstannyl group is introduced at the fifth carbon atom. This is usually achieved using a stannylating agent such as tributyltin hydride in the presence of a catalyst.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving an inert atmosphere (e.g., nitrogen or argon) and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
4-Propyl-5-(tributylstannyl)non-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced organotin compounds.
Substitution: New compounds with different functional groups replacing the tributylstannyl group.
Aplicaciones Científicas De Investigación
4-Propyl-5-(tributylstannyl)non-5-en-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing stannyl groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Propyl-5-(tributylstannyl)non-5-en-3-one involves its interaction with molecular targets through its stannyl group. The stannyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Propyl-5-(trimethylstannyl)non-5-en-3-one: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
4-Propyl-5-(triethylstannyl)non-5-en-3-one: Contains a triethylstannyl group.
4-Propyl-5-(triphenylstannyl)non-5-en-3-one: Features a triphenylstannyl group.
Uniqueness
4-Propyl-5-(tributylstannyl)non-5-en-3-one is unique due to its specific stannyl group, which imparts distinct chemical properties and reactivity. The size and steric effects of the tributylstannyl group can influence the compound’s behavior in chemical reactions, making it suitable for specific applications where other stannyl derivatives may not be as effective.
Propiedades
Número CAS |
820250-56-4 |
|---|---|
Fórmula molecular |
C24H48OSn |
Peso molecular |
471.3 g/mol |
Nombre IUPAC |
4-propyl-5-tributylstannylnon-5-en-3-one |
InChI |
InChI=1S/C12H21O.3C4H9.Sn/c1-4-7-8-10-11(9-5-2)12(13)6-3;3*1-3-4-2;/h8,11H,4-7,9H2,1-3H3;3*1,3-4H2,2H3; |
Clave InChI |
QPCAXXXBTJAKGP-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=CCCC)C(CCC)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-](/img/structure/B14226313.png)


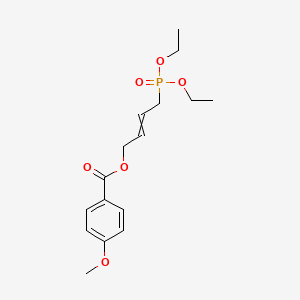
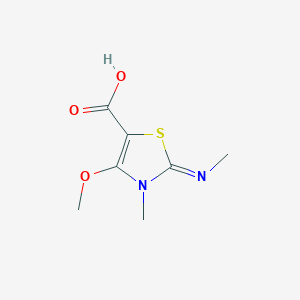
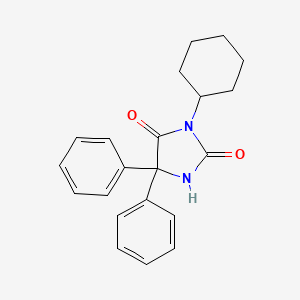
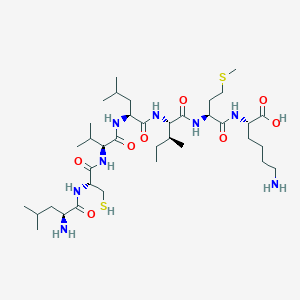
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)

![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
